molecular formula C16H19ClN4O2 B11473275 1-(3-chloro-2-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-(3-chloro-2-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11473275
M. Wt: 334.80 g/mol
InChI Key: CBXICZDPDXUBGC-UHFFFAOYSA-N
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Description

1-(3-CHLORO-2-METHYLPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes a chlorinated phenyl group, an isopropyl group, and a diazino-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-2-METHYLPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the chlorinated phenyl precursor. This precursor is then subjected to a series of reactions, including alkylation, cyclization, and functional group modifications, to achieve the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency and scalability while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures consistent production and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLORO-2-METHYLPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(3-CHLORO-2-METHYLPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-2-METHYLPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-CHLORO-2-METHYLPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE: This compound shares structural similarities with other diazino-pyrimidine derivatives, which may have different substituents on the phenyl or diazino-pyrimidine rings.

    1-(3-CHLORO-2-METHYLPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE: Similar compounds include those with variations in the alkyl groups or halogen substitutions.

Uniqueness

The uniqueness of 1-(3-CHLORO-2-METHYLPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19ClN4O2

Molecular Weight

334.80 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-6-propan-2-yl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H19ClN4O2/c1-9(2)20-7-11-14(18-8-20)21(16(23)19-15(11)22)13-6-4-5-12(17)10(13)3/h4-6,9,18H,7-8H2,1-3H3,(H,19,22,23)

InChI Key

CBXICZDPDXUBGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(CN(CN3)C(C)C)C(=O)NC2=O

Origin of Product

United States

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